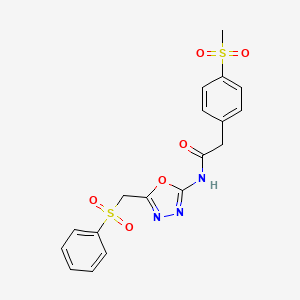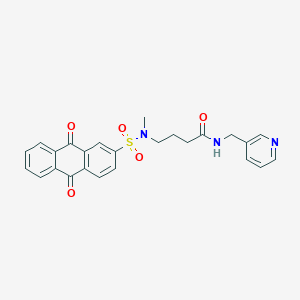![molecular formula C17H20O4 B2705189 Methyl 5-[(4-tert-butylphenoxy)methyl]furan-2-carboxylate CAS No. 406470-78-8](/img/structure/B2705189.png)
Methyl 5-[(4-tert-butylphenoxy)methyl]furan-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 5-[(4-tert-butylphenoxy)methyl]furan-2-carboxylate: is an organic compound with the molecular formula C₁₇H₂₀O₄ It is a derivative of furan, a heterocyclic organic compound, and contains a phenoxy group substituted with a tert-butyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5-[(4-tert-butylphenoxy)methyl]furan-2-carboxylate typically involves the esterification of 5-[(4-tert-butylphenoxy)methyl]furan-2-carboxylic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the carboxylic acid to the ester.
Industrial Production Methods: In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are fed into a reactor and the product is continuously removed. This method can improve efficiency and yield compared to batch processes.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: Methyl 5-[(4-tert-butylphenoxy)methyl]furan-2-carboxylate can undergo oxidation reactions, typically using reagents such as potassium permanganate or chromium trioxide, to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride to convert the ester group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, where the phenoxy group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles such as amines, thiols, and halides.
Major Products Formed:
Oxidation: Carboxylic acids and other oxidized derivatives.
Reduction: Alcohols.
Substitution: Compounds with different substituents replacing the phenoxy group.
Aplicaciones Científicas De Investigación
Chemistry: Methyl 5-[(4-tert-butylphenoxy)methyl]furan-2-carboxylate is used as an intermediate in the synthesis of more complex organic molecules. It can be employed in the development of new materials with specific properties.
Biology and Medicine: In biological research, this compound may be used to study the interactions of furan derivatives with biological systems
Industry: The compound can be used in the production of polymers and other materials with unique properties. Its stability and reactivity make it a valuable component in various industrial processes.
Mecanismo De Acción
The mechanism of action of Methyl 5-[(4-tert-butylphenoxy)methyl]furan-2-carboxylate depends on its specific application. In general, the compound can interact with various molecular targets, such as enzymes or receptors, through its functional groups. The phenoxy and furan moieties can participate in hydrogen bonding, hydrophobic interactions, and other non-covalent interactions, influencing the compound’s biological activity.
Comparación Con Compuestos Similares
- Methyl 5-[(4-bromophenoxy)methyl]furan-2-carboxylate
- Methyl 5-[(4-ethoxyphenoxy)methyl]furan-2-carboxylate
- Methyl 5-[(4-ethylphenoxy)methyl]furan-2-carboxylate
- Methyl 5-[(4-methyl-2-nitrophenoxy)methyl]furan-2-carboxylate
- Methyl 5-[(4-chlorophenoxy)methyl]furan-2-carboxylate
Uniqueness: Methyl 5-[(4-tert-butylphenoxy)methyl]furan-2-carboxylate is unique due to the presence of the tert-butyl group, which can influence its steric and electronic properties. This can affect the compound’s reactivity, stability, and interactions with other molecules, making it distinct from its analogs with different substituents.
Propiedades
IUPAC Name |
methyl 5-[(4-tert-butylphenoxy)methyl]furan-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20O4/c1-17(2,3)12-5-7-13(8-6-12)20-11-14-9-10-15(21-14)16(18)19-4/h5-10H,11H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZJXDVZBPGKQJD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)OCC2=CC=C(O2)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
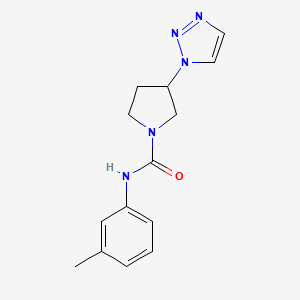
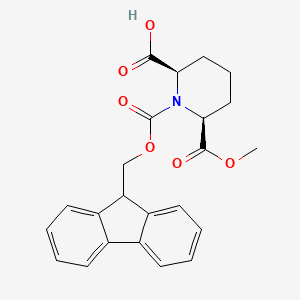
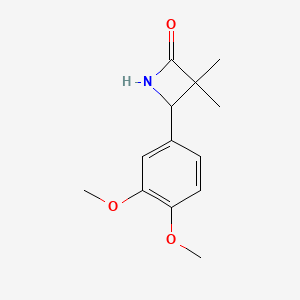

![5-nitro-N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3-thiazol-2-yl]furan-2-carboxamide](/img/structure/B2705115.png)
![2-chloro-N-{[1-(morpholin-4-yl)cyclobutyl]methyl}benzene-1-sulfonamide](/img/structure/B2705116.png)
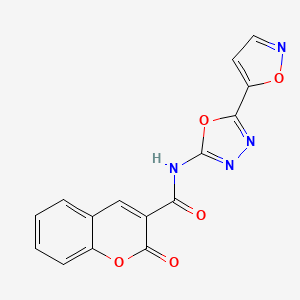
![14-phenyl-10-[3-(trifluoromethoxy)phenyl]-2,9-diazatricyclo[9.4.0.0^{3,8}]pentadeca-1(11),3(8),4,6-tetraen-12-one](/img/structure/B2705119.png)
![(E)-N-(4-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-6-carboxamide](/img/structure/B2705120.png)
![5-Benzyl-2-({[3-(4-chloro-3-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-methyl-4-pyrimidinol](/img/structure/B2705122.png)
![N-(p-tolyl)-2-((3-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2705124.png)
